6-(5-Bromofuran-2-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(5-Bromofuran-2-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Bromofuran-2-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The furan ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the triazolothiadiazole core: This involves the cyclization of a hydrazine derivative with a thiocarbonyl compound under reflux conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while substitution reactions can yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-(5-Bromofuran-2-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, and anticancer properties. Research in this area focuses on understanding the interaction of the compound with biological targets.
Medicine
In medicine, derivatives of triazolothiadiazoles are explored for their potential therapeutic applications, including as anti-inflammatory and antiviral agents.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 6-(5-Bromofuran-2-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as apoptosis, cell proliferation, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 6-(5-Chlorofuran-2-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(5-Methylfuran-2-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 6-(5-Bromofuran-2-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C16H9BrN4O2S |
---|---|
Molecular Weight |
401.2 g/mol |
IUPAC Name |
6-(5-bromofuran-2-yl)-3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H9BrN4O2S/c1-8-9-4-2-3-5-10(9)23-13(8)14-18-19-16-21(14)20-15(24-16)11-6-7-12(17)22-11/h2-7H,1H3 |
InChI Key |
NYAJYODDJURDPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C5=CC=C(O5)Br |
Origin of Product |
United States |
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